methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate
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Overview
Description
Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate is an organic compound that features a furan ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate typically involves the reaction of 4-(furan-2-yl)benzaldehyde with an appropriate amine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbamate moiety.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate: Unique due to the presence of both furan and phenyl groups.
Methyl N-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}carbamate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl N-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}carbamate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-14(17)15-9-12(16)10-4-6-11(7-5-10)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRSSWOIFCTOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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